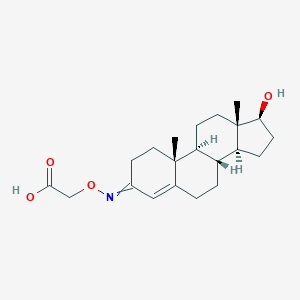
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate is a chemical compound known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes both phosphorothioate and ester functional groups. It is commonly used as a systemic insecticide and acaricide, effective against a wide range of pests.
Métodos De Preparación
The synthesis of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and thiols. One common method involves the esterification of phosphorothioic acid with methanol, followed by the introduction of the thiol group through a substitution reaction. Industrial production methods often utilize large-scale reactors and controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate undergoes various chemical reactions, including:
Reduction: It reacts with strong reducing agents such as hydrides, producing highly toxic and flammable phosphine gas.
Substitution: The ester and thiol groups can participate in substitution reactions, forming different derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate has several scientific research applications:
Agriculture: It is widely used as a systemic insecticide and acaricide, protecting crops from various pests.
Chemistry: Researchers study its reactivity and potential as a precursor for synthesizing other organophosphorus compounds.
Medicine: Investigations into its potential effects on biological systems and its use in developing new pharmaceuticals are ongoing.
Industry: It is used in the production of various chemical products, including pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol involves its interaction with biological targets, leading to the inhibition of essential enzymes in pests. This inhibition disrupts normal physiological processes, ultimately resulting in the death of the target organisms. The compound’s effectiveness is attributed to its ability to penetrate plant tissues and provide systemic protection.
Comparación Con Compuestos Similares
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also acts as a systemic insecticide and acaricide but differs in its specific structure and reactivity.
Vamidothion: A compound with similar applications but distinct structural features and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of organophosphorus chemistry in various fields.
Propiedades
Número CAS |
1795-58-0 |
|---|---|
Fórmula molecular |
C8H15O7PS |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3 |
Clave InChI |
ZHVVLAPWOXUPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
SMILES canónico |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


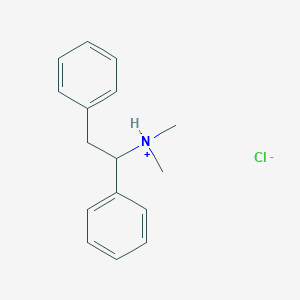


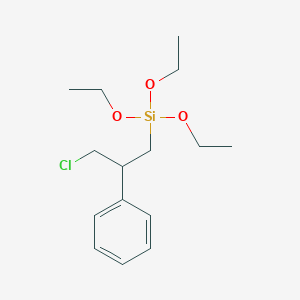
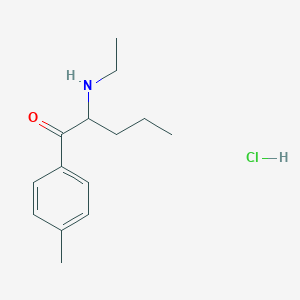
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


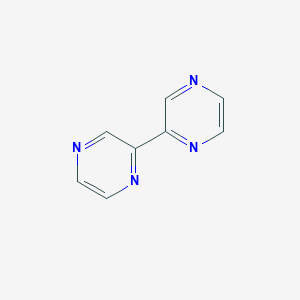
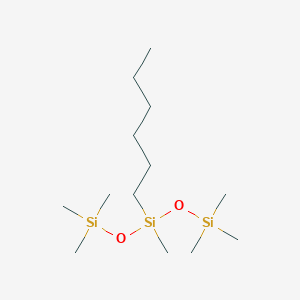
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
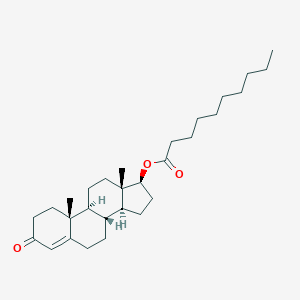
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)
